N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide
N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0966923
InChI:
InChI=1S/C22H18ClNO3/c1-15-6-5-9-18(12-15)27-14-21(25)24-20-11-10-17(23)13-19(20)22(26)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,25)
SMILES:
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Molecular Formula:
C22H18ClNO3
Molecular Weight:
379.8 g/mol
N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC0966923
Molecular Formula: C22H18ClNO3
Molecular Weight: 379.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H18ClNO3 |
|---|---|
| Molecular Weight | 379.8 g/mol |
| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-2-(3-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C22H18ClNO3/c1-15-6-5-9-18(12-15)27-14-21(25)24-20-11-10-17(23)13-19(20)22(26)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,24,25) |
| Standard InChI Key | HCSJOFQMPJMONR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator